molecular formula C14H13N3O2S B1677340 Nodinitib-1 CAS No. 799264-47-4

Nodinitib-1

Cat. No. B1677340
M. Wt: 287.34 g/mol
InChI Key: SRFABRWQVPCPRG-UHFFFAOYSA-N
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Description

Nodinitib-1, also known as ML130 or CID-1088438, is a potent and selective inhibitor of NOD1 . It selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .


Molecular Structure Analysis

The molecular formula of Nodinitib-1 is C14H13N3O2S, and its molecular weight is 287.34 . The formal name of the compound is 1-[ (4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine .


Chemical Reactions Analysis

Nodinitib-1 selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .


Physical And Chemical Properties Analysis

Nodinitib-1 is a crystalline solid . It is soluble in DMSO .

Scientific Research Applications

NOD1 in Host Recognition and Immune Responses

  • NOD1 is crucial in innate immune responses, particularly in recognizing peptidoglycan from Gram-negative bacteria. This is mediated through the detection of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in peptidoglycan. This recognition triggers cytokine secretion and primes the lipopolysaccharide response in murine macrophages (Chamaillard et al., 2003).

Development of NOD1 Inhibitors

  • Nodinitib-1 (ML130; CID-1088438) is identified as a selective inhibitor of NOD1. It appears to induce conformational changes in NOD1 and alters its subcellular targeting, providing insights into mechanisms regulating NOD1 activity and its role in infectious and inflammatory diseases (Correa et al., 2011).

Peptidoglycan Structure and Immune Evasion

  • Certain pathogens modify the structure of peptidoglycan as a strategy to avoid detection by NOD1, highlighting the adaptive mechanisms of pathogens in evading host immune responses (Wolfert et al., 2006).

NOD1 Activation and NF-kappa B Signaling

  • NOD1 plays a significant role in activating nuclear factor kappaB (NF-κB) through its interaction with other cellular proteins.

This interaction is vital for inflammatory responses and innate immunity (Inohara et al., 2000).

Role in Tumor Growth and Inflammatory Diseases

  • NOD1 has a surprising role in controlling tumor formation, as observed in breast cancer models. Its absence correlates with increased tumor growth and sensitivity to estrogen-induced proliferation (da Silva Correia et al., 2006).
  • Mutations in NOD2, a related protein, are associated with Crohn's disease and other inflammatory disorders, indicating a significant role for NOD proteins in inflammatory homeostasis (Hugot et al., 2001).

NOD1 and Chemokine Production

  • NOD1 stimulates chemokine production and neutrophil recruitment, crucial for innate immune responses and inflammation control, suggesting its vital role in early stages of immune response (Masumoto et al., 2006).

Safety And Hazards

Nodinitib-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers There are several papers that have been published on Nodinitib-1 . These include studies published in Protein Cell and J Exp Clin Cancer Res . These papers could provide more detailed information about the compound and its applications.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFABRWQVPCPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360187
Record name ML130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nodinitib-1

CAS RN

799264-47-4
Record name ML130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
MD Pena-Ponce, J Ngo, MT Jimenez… - American Journal of …, 2017 - search.proquest.com
… of nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and subsequent signaling via NF-kappaB, we assessed the impact of specific NOD1 (ML130-Nodinitib-1) …
Number of citations: 0 search.proquest.com
RG Correa, PM Khan, N Askari, D Zhai, M Gerlic… - Chemistry & biology, 2011 - cell.com
… Mechanistic studies of a prototypical compound, Nodinitib-1 (ML130; CID-1088438), suggest that these small molecules cause conformational changes of NOD1 in vitro and alter NOD1 …
Number of citations: 54 www.cell.com
MG Dela Pena-Ponce, J Ngo, MT Jimenez… - C31. BASIC AND …, 2017 - atsjournals.org
… of nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and subsequent signaling via NF-kappaB, we assessed the impact of specific NOD1 (ML130-Nodinitib-1) …
Number of citations: 1 www.atsjournals.org
MAD Pena, MT Jimenez, JV Solnick… - American Journal of …, 2016 - search.proquest.com
… Treatment of cultures with the selective NOD1 inhibitor ML130 (Nodinitib-1) resulted in complete suppression of IL-8 synthesis in infant cultures, with minimal effects in adult cultures. …
Number of citations: 0 search.proquest.com
W Qj, L Zhu, Z Rk, Z Xing, C Wang, L Jh, H Nz, Y Ma… - 2022 - europepmc.org
… -associated gene 5 (MDA5) and laboratory of genetics and physiology gene 2 (LGP2) mRNA expression levels, and increased the mRNA expression levels of spleen Nodinitib-1 (NOD1…
Number of citations: 0 europepmc.org
A Sharma, CK Maurya, D Arha, AK Rai, S Singh… - … et Biophysica Acta (BBA …, 2019 - Elsevier
… or presence of IRAK1/4 inhibitor or Nodinitib-1 and mRNA expression level of different cytokines … Conversely, the presence of Nodinitib-1 significantly abolished the iE-DAP augmented …
Number of citations: 25 www.sciencedirect.com
A Val-Blasco, MJGM Piedras, G Ruiz-Hurtado… - Journal of the American …, 2017 - jacc.org
… Supporting these data, blockade of NOD1 with nodinitib-1 in wt-PMI mice prevented the increase of the percentage of cells with SCR: 18% in wt-PMI mice treated with nodinitib-1 versus …
Number of citations: 31 www.jacc.org
S González-Ramos, V Fernández-García, M Recalde… - Cells, 2020 - mdpi.com
… , an effect suppressed after NOD1 inhibition by Nodinitib-1 (Figure 1d and Figure S3 … Nodinitib-1 (Figure 1d). The effects on SMC were less intense, but inhibition of NOD1 by Nodinitib-1 …
Number of citations: 12 www.mdpi.com
X Huang, Y Han, Y Shao, JL Yi - International Journal of …, 2015 - ncbi.nlm.nih.gov
… A model of alkali burn in the cornea of rats was used to test the effects of Nodinhibit-1 (like the Nodinitib-1[8]) as eye drops. The effects of Nodinhibit-1 on angiogenesis, inflammation …
Number of citations: 5 www.ncbi.nlm.nih.gov
A Val-Blasco, P Prieto, S Gonzalez-Ramos… - Biochemical …, 2017 - portlandpress.com
… (B) Treatment of mice with Nodinitib-1 (Nodin.) or BAY exhibit attenuated changes in P-Smad2/3 and PAI-1 in db hearts vs db animals treated with the vehicle (Veh.). (C) RNA levels of …
Number of citations: 13 portlandpress.com

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